2-{4-[(5,6,7,8-Tetrahydrocinnolin-3-yloxy)methyl]piperidin-1-yl}quinoxaline
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Overview
Description
2-{4-[(5,6,7,8-Tetrahydrocinnolin-3-yloxy)methyl]piperidin-1-yl}quinoxaline is a complex organic compound that belongs to the class of heterocyclic compounds. These compounds are characterized by the presence of a ring structure containing at least one atom other than carbon, such as nitrogen, oxygen, or sulfur. The quinoxaline moiety in this compound is known for its diverse biological activities and is often used in the development of pharmaceuticals and other bioactive molecules .
Scientific Research Applications
2-{4-[(5,6,7,8-Tetrahydrocinnolin-3-yloxy)methyl]piperidin-1-yl}quinoxaline has a wide range of scientific research applications, including:
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{4-[(5,6,7,8-Tetrahydrocinnolin-3-yloxy)methyl]piperidin-1-yl}quinoxaline typically involves multiple steps, starting from readily available starting materials. One common approach is to first synthesize the quinoxaline core through the condensation of o-phenylenediamine with a 1,2-dicarbonyl compound. This reaction is usually carried out under acidic conditions and can be catalyzed by various acids such as sulfuric acid or hydrochloric acid .
Next, the piperidine ring is introduced through a nucleophilic substitution reaction. This step often involves the use of a piperidine derivative and a suitable leaving group, such as a halide or a tosylate. The reaction is typically carried out in an aprotic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures .
Finally, the tetrahydrocinnoline moiety is attached through an etherification reaction. This step involves the reaction of a hydroxyl group on the tetrahydrocinnoline with a suitable alkylating agent, such as an alkyl halide or a sulfonate ester. The reaction is usually carried out in the presence of a base, such as potassium carbonate or sodium hydride, to facilitate the formation of the ether bond .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but often employs more scalable and cost-effective methods. For example, continuous flow reactors may be used to carry out the condensation and substitution reactions, allowing for better control over reaction conditions and higher yields .
Chemical Reactions Analysis
Types of Reactions
2-{4-[(5,6,7,8-Tetrahydrocinnolin-3-yloxy)methyl]piperidin-1-yl}quinoxaline can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles in aprotic solvents like DMF or DMSO.
Major Products
Oxidation: Quinoxaline N-oxides.
Reduction: Reduced quinoxaline derivatives.
Substitution: Various substituted quinoxaline derivatives.
Mechanism of Action
The mechanism of action of 2-{4-[(5,6,7,8-Tetrahydrocinnolin-3-yloxy)methyl]piperidin-1-yl}quinoxaline involves its interaction with specific molecular targets and pathways. The compound is known to bind to certain enzymes and receptors, inhibiting their activity and leading to various biological effects. For example, it may inhibit the activity of kinases involved in cell signaling pathways, leading to the suppression of cell proliferation and induction of apoptosis in cancer cells .
Comparison with Similar Compounds
Similar Compounds
Quinoxaline: The parent compound, known for its diverse biological activities.
Quinoline: Another heterocyclic compound with similar biological properties.
Cinnoline: Structurally similar but with different biological activities.
Uniqueness
2-{4-[(5,6,7,8-Tetrahydrocinnolin-3-yloxy)methyl]piperidin-1-yl}quinoxaline is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its ability to interact with multiple molecular targets makes it a versatile compound for various scientific research applications .
Properties
IUPAC Name |
2-[4-(5,6,7,8-tetrahydrocinnolin-3-yloxymethyl)piperidin-1-yl]quinoxaline |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H25N5O/c1-2-6-18-17(5-1)13-22(26-25-18)28-15-16-9-11-27(12-10-16)21-14-23-19-7-3-4-8-20(19)24-21/h3-4,7-8,13-14,16H,1-2,5-6,9-12,15H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KCVRXUOZTMPYAQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2=NN=C(C=C2C1)OCC3CCN(CC3)C4=NC5=CC=CC=C5N=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H25N5O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
375.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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